![molecular formula C7H5BrN2O B6308270 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1823921-07-8](/img/structure/B6308270.png)

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

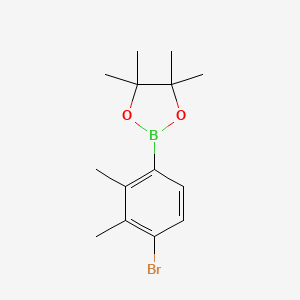

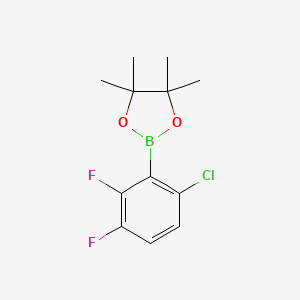

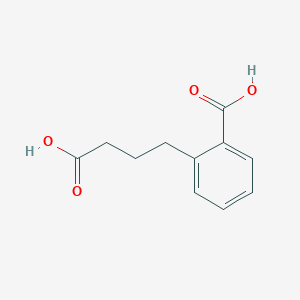

“2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the linear formula C7H5BrN2O . It is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities, particularly as TRK inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom attached at the 2-position .Aplicaciones Científicas De Investigación

Synthesis and Rearrangement Applications : A study by Jones and Phipps (1974) explored the synthesis and rearrangement of related compounds, providing insights into the chemical behavior and potential applications in synthetic chemistry (Jones & Phipps, 1974).

Reactions with Nucleophiles : Goto et al. (1991) synthesized various substituted derivatives of this compound by reacting the corresponding hydroxy derivatives with nucleophiles. This study showcases its versatility in organic synthesis (Goto et al., 1991).

Formation of Nitrogen Heterocyclic Compounds : Paudler and Dunham (1965) investigated the bromination of related pyrrolopyridine compounds, contributing to understanding the formation of nitrogen heterocyclic compounds (Paudler & Dunham, 1965).

Antibacterial Applications : A study by Toja et al. (1986) noted that a compound synthesized from a similar pyrrolopyridine showed in vitro antibacterial activity, suggesting potential applications in antimicrobial research (Toja et al., 1986).

Fluorine-containing Derivatives for Drug Precursors : Golubev et al. (2011) developed methods for synthesizing fluorine-containing pyrazolopyridinones, highlighting its potential as a precursor for drug development (Golubev et al., 2011).

Framework Preparation in Fischer Cyclization : Alekseyev et al. (2015) developed a synthesis of heterocycles containing a 5-bromo-1H-pyrrolopyridine framework, useful in pharmaceutical and antimicrobial research (Alekseyev et al., 2015).

Nitration in Organic Chemistry : Smolyar et al. (2007) researched the nitration of imidazopyridinones, related to pyrrolopyridine, which can inform the synthesis of more complex organic compounds (Smolyar et al., 2007).

Photochemical Behaviour Studies : Another study by Jones and Phipps (1975) investigated the photochemical behavior of dihydrofuro and dihydropyrrolopyridinones, contributing to the understanding of their photochemical properties (Jones & Phipps, 1975).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .

Biochemical Pathways

, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .

Pharmacokinetics

The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often result in a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is not clearly recognized . Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDXSTUDPENAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)